beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
CAS No.: 5987-78-0
Cat. No.: VC20758658
Molecular Formula: C20H23NO12
Molecular Weight: 469.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5987-78-0 |
---|---|
Molecular Formula | C20H23NO12 |
Molecular Weight | 469.4 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Standard InChI Key | BEUISCKWILNFIL-OUUBHVDSSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Chemical Identity and Nomenclature
Primary Identification
Beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate represents a carbohydrate derivative that belongs to the broader class of glycosides. The compound is registered with the Chemical Abstracts Service registry number 5987-78-0 . This unique identifier ensures unambiguous identification in chemical databases and literature. The systematic IUPAC name for this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate, which precisely describes its structural configuration and stereochemistry . The molecular formula C20H23NO12 indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions, contributing to its unique chemical identity .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature, reflecting different naming conventions and approaches to describing its structure. Common alternatives include p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, 4-nitrophenyl 2,3,4,6-tetra-o-acetyl-b-d-glucopyranoside, and p-Nitrophenyl beta-D-Glucopyranoside 2,3,4,6-Tetraacetate . These various names emphasize different structural aspects of the molecule while referring to the same chemical entity. The diversity in nomenclature underscores the compound's relevance across different fields of chemistry and biochemistry, where naming conventions may vary according to discipline-specific practices.
Structural Characteristics
Molecular Structure and Configuration
The structural architecture of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate features a beta-D-glucopyranoside core with four acetyl groups at positions 2, 3, 4, and 6, and a 4-nitrophenyl group at the anomeric position . The beta configuration at the anomeric carbon establishes a specific spatial arrangement critical to the compound's biological activity and reactivity patterns. The compound's structure incorporates multiple stereogenic centers, resulting in a defined three-dimensional configuration that governs its interactions with enzymes and other biological molecules. This stereochemical arrangement can be represented using various notations including the Haworth projection and chair conformation models to accurately depict the spatial orientation of functional groups.
Structural Representations
The compound's unique InChI (International Chemical Identifier) is InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 . This string encodes complete structural information including connectivity, stereochemistry, and isotopic information. The corresponding InChIKey BEUISCKWILNFIL-OUUBHVDSSA-N provides a fixed-length identifier that facilitates database searches and information retrieval . Additionally, the SMILES notation CC(=O)OC[C@@H]1C@HOC(=O)C offers another standardized representation of the compound's structure, capturing both connectivity and stereochemical information .
Physical and Chemical Properties
Physicochemical Parameters
The physical and chemical properties of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate provide important insights into its behavior in various experimental settings. The exact mass of the compound is 469.12202517 Da, which corresponds to its monoisotopic mass based on the most abundant isotopes of its constituent elements . Its molecular weight of 469.4 g/mol influences various aspects of its behavior in solution, including diffusion rates and membrane permeability . The compound exhibits moderate lipophilicity with an XLogP3 value of 2.2, suggesting a balance between hydrophilic and lipophilic character that affects its solubility profile and partition behavior in different solvent systems .
Structural Properties
The structural features of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate contribute significantly to its chemical behavior and reactivity. The compound contains no hydrogen bond donors (Hydrogen Bond Donor Count: 0) but possesses 12 hydrogen bond acceptors (Hydrogen Bond Acceptor Count: 12), which influences its ability to form intermolecular interactions in solution . The presence of 11 rotatable bonds (Rotatable Bond Count: 11) confers conformational flexibility to the molecule, potentially affecting its binding characteristics with enzymes and other biological targets . These structural attributes collectively determine the compound's physical state, solubility, chemical reactivity, and biological activity.
Table 1: Key Physicochemical Properties of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C20H23NO12 | Computed by PubChem 2.2 |
Molecular Weight | 469.4 g/mol | Computed by PubChem 2.2 |
Exact Mass | 469.12202517 Da | Computed by PubChem 2.2 |
XLogP3 | 2.2 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 12 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 11 | Computed by Cactvs 3.4.8.18 |
Crystallographic Properties
Crystal Structure Analysis
Biochemical Role and Mechanism
Enzymatic Interactions
Beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate serves as a substrate for the enzyme beta-D-glucosidase, making it a valuable tool in enzyme kinetics studies and assays . The compound undergoes enzymatic hydrolysis, resulting in the release of p-nitrophenol, a chromogenic product that can be detected spectrophotometrically, along with acetyl-beta-D-glucopyranoside . This enzymatic reaction is part of the broader carbohydrate metabolism pathway and provides a model system for studying glycoside hydrolysis mechanisms. The specificity of the interaction between beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate and beta-D-glucosidase depends on the stereochemical configuration of the substrate, particularly the beta linkage at the anomeric position.
Reaction Environment Factors
The efficiency and specificity of the enzymatic hydrolysis of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate are influenced by various environmental factors. The pH of the reaction medium affects both the ionization state of the enzyme's catalytic residues and the stability of the substrate . Temperature variations impact reaction kinetics and enzyme stability, while the presence of cofactors or inhibitors may modulate the enzyme's activity towards the substrate . These environmental considerations are critical when designing experimental protocols that utilize beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate for enzymatic assays or kinetic studies.
Research Applications
Analytical Applications
Beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate finds extensive use in analytical chemistry, particularly in enzyme assays for beta-glucosidase activity. The compound's structure, featuring the p-nitrophenyl group, enables colorimetric detection of enzymatic activity through the release of p-nitrophenol, which exhibits strong absorbance in the visible spectrum under alkaline conditions . This property makes it invaluable for high-throughput screening assays, enzyme kinetics studies, and quantitative analysis of beta-glucosidase activity in various biological samples. The compound's well-defined structure and purity profile ensure reproducibility in analytical applications, making it a standard substrate for enzyme activity measurements.
Glycobiology Research
In glycobiology research, beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate serves as a model substrate for investigating carbohydrate-processing enzymes. The compound's structure mimics natural glycoside substrates while incorporating the chromogenic nitrophenyl group, enabling researchers to study substrate specificity, enzymatic mechanisms, and inhibition patterns . These studies contribute to our understanding of carbohydrate metabolism, cell wall biosynthesis in plants and microorganisms, and the development of enzyme inhibitors as potential therapeutic agents. The compound's role in glycobiology extends beyond basic research to applications in biotechnology, where engineered glycosidases are used for synthesis and modification of complex carbohydrates.
Synthetic Applications
The well-defined structure and reactivity of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate make it a valuable intermediate in synthetic carbohydrate chemistry. The compound can serve as a glycosyl donor in glycosylation reactions, where the p-nitrophenyl group acts as a leaving group, facilitating the formation of new glycosidic bonds. This synthetic utility extends to the preparation of complex oligosaccharides, glycoconjugates, and glycomimetics with potential applications in medicinal chemistry and materials science. The presence of acetyl protecting groups at positions 2, 3, 4, and 6 allows for selective deprotection strategies, enabling regioselective modifications of the glucopyranoside scaffold.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate provides valuable information about its molecular composition and fragmentation patterns. According to the NIST Mass Spectrometry Data Center, the compound exhibits characteristic fragmentation patterns that can be used for its identification and structural confirmation . The molecular ion peak corresponds to the exact mass of 469.12202517 Da, while fragment ions represent specific structural features, including the loss of acetyl groups and cleavage of the glycosidic bond. These mass spectrometric signatures serve as reference data for compound identification in complex mixtures and quality control of synthetic preparations.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the structural arrangement of beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate at the atomic level. Proton (¹H) NMR spectra reveal characteristic signals for the anomeric proton, confirming the beta configuration, as well as signals for the acetyl methyl groups and the aromatic protons of the nitrophenyl moiety. Carbon (¹³C) NMR spectra provide complementary information about the carbon skeleton, including distinct signals for the carbonyl carbons of the acetyl groups, the anomeric carbon, and the carbons of the pyranose ring. These spectroscopic data collectively establish the structural integrity and purity of the compound for research applications.
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